molecular formula C10H18N2 B14633450 2-Heptyl-1H-imidazole CAS No. 56750-07-3

2-Heptyl-1H-imidazole

Cat. No.: B14633450
CAS No.: 56750-07-3
M. Wt: 166.26 g/mol
InChI Key: ABLCFODXAYBNID-UHFFFAOYSA-N
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Description

2-Heptyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound features a heptyl group attached to the second position of the imidazole ring. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Heptyl-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of heptanal with glyoxal and ammonia under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Heptyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The heptyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require strong bases or acids as catalysts.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various alkyl or aryl-substituted imidazoles.

Scientific Research Applications

2-Heptyl-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and catalysts.

Mechanism of Action

The mechanism of action of 2-Heptyl-1H-imidazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The heptyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes.

Comparison with Similar Compounds

    1H-Imidazole: The parent compound without the heptyl group.

    2-Methyl-1H-imidazole: A similar compound with a methyl group instead of a heptyl group.

    2-Phenyl-1H-imidazole: A compound with a phenyl group at the second position.

Uniqueness: 2-Heptyl-1H-imidazole is unique due to the presence of the heptyl group, which imparts distinct physicochemical properties. This long alkyl chain can influence the compound’s solubility, reactivity, and interaction with biological membranes, making it suitable for specific applications that other imidazole derivatives may not fulfill.

Properties

CAS No.

56750-07-3

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

2-heptyl-1H-imidazole

InChI

InChI=1S/C10H18N2/c1-2-3-4-5-6-7-10-11-8-9-12-10/h8-9H,2-7H2,1H3,(H,11,12)

InChI Key

ABLCFODXAYBNID-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=NC=CN1

Origin of Product

United States

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